5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a morpholin-4-ylmethyl group at the 2-position and two methyl groups at the 5 and 6 positions. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with morpholine under specific reaction conditions. For instance, the reaction can be carried out in ethanol under reflux conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol: This compound is structurally similar but contains a thiol group instead of a ketone.
4-Chloro-5,6-dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine: This compound has a chloro substituent at the 4-position.
Uniqueness
5,6-Dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholin-4-ylmethyl group enhances its solubility and potential for receptor binding, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5,6-dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-8-9(2)19-13-11(8)12(17)14-10(15-13)7-16-3-5-18-6-4-16/h3-7H2,1-2H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCKKNNKFHPPQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CN3CCOCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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